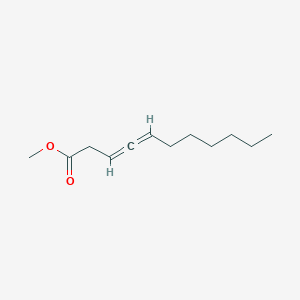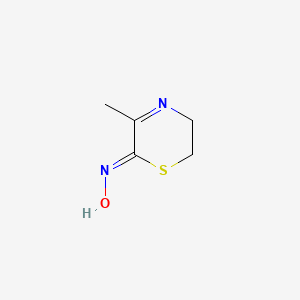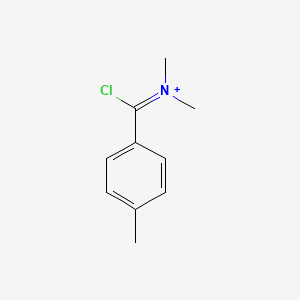
Chloro-N,N-dimethyl(4-methylphenyl)methaniminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-N,N-dimethyl(4-methylphenyl)methaniminium is a chemical compound with a molecular formula of C10H14ClN It is known for its unique structure, which includes a chloro group attached to a dimethylamino group and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-N,N-dimethyl(4-methylphenyl)methaniminium typically involves the reaction of 4-methylbenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro-N,N-dimethyl(4-methylphenyl)methaniminium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chloro-N,N-dimethyl(4-methylphenyl)methaniminium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Chloro-N,N-dimethyl(4-methylphenyl)methaniminium involves its interaction with various molecular targets. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N’-(4-methylphenyl)sulfamide: Similar in structure but contains a sulfamide group instead of a chloro group.
4-Chloro-N,N-dimethylaniline: Similar but lacks the methaniminium group.
N-(4-Chlorophenyl)-N,N-dimethylamine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
80372-04-9 |
|---|---|
Formule moléculaire |
C10H13ClN+ |
Poids moléculaire |
182.67 g/mol |
Nom IUPAC |
[chloro-(4-methylphenyl)methylidene]-dimethylazanium |
InChI |
InChI=1S/C10H13ClN/c1-8-4-6-9(7-5-8)10(11)12(2)3/h4-7H,1-3H3/q+1 |
Clé InChI |
SMNBCTUXVNPULK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=[N+](C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


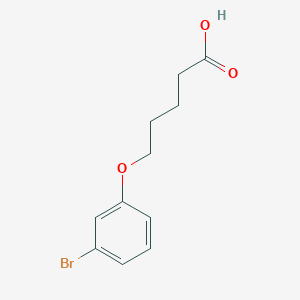
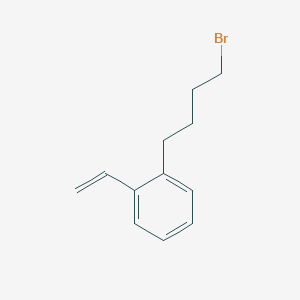
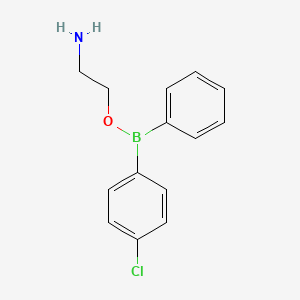
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)

![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
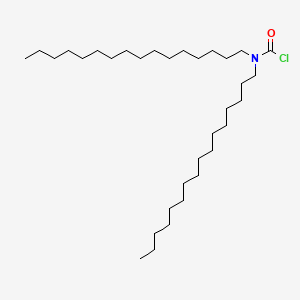
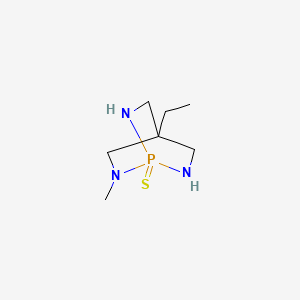
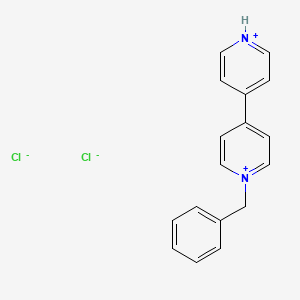
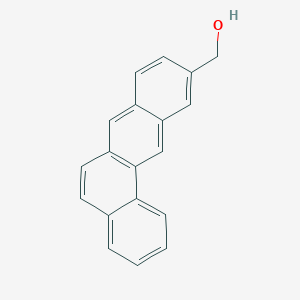
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
![4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]](/img/structure/B14420807.png)
